[4,4'-Bipyridine]-2,2'-dicarbonitrile
Description
[4,4’-Bipyridine]-2,2’-dicarbonitrile: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Properties
IUPAC Name |
4-(2-cyanopyridin-4-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-11-5-9(1-3-15-11)10-2-4-16-12(6-10)8-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBACFMBYWFAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=NC=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576891 | |
| Record name | [4,4'-Bipyridine]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53829-09-7 | |
| Record name | [4,4'-Bipyridine]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Azide and Catalytic Hydrogenation
One well-documented method involves a two-step reaction sequence:
Step 1: Reaction of a suitable precursor with sodium azide in dimethyl sulfoxide (DMSO) at 20 °C under an inert atmosphere. This step introduces azide functionality or related intermediates on the bipyridine scaffold.
Step 2: Catalytic hydrogenation using triethylamine and 10% palladium on activated carbon in tetrahydrofuran (THF) under inert atmosphere for 48 hours. This step reduces the azide intermediates to the desired dicarbonitrile product.
This method yields [4,4'-Bipyridine]-2,2'-dicarbonitrile with moderate to good efficiency and is supported by patent literature (CN103896928) and chemical supplier data.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Sodium azide / DMSO / 20 °C / Inert atmosphere | Azide introduction |
| 2 | Triethylamine; Pd/C (10%) / H2 / THF / 48 h / Inert atmosphere | Catalytic hydrogenation to dicarbonitrile |
Condensation and Cyclization Using Malononitrile Dimers
Another synthetic approach involves the reaction of pyridine derivatives or enamines with malononitrile dimers in the presence of acetic acid and ammonium acetate. This method proceeds through:
Michael addition of malononitrile dimer to the pyridine or enamine substrate.
Elimination of dimethylamine (HNMe2) and subsequent cyclization via condensation of amino and carbonyl groups.
This approach yields bipyridyl derivatives with dicyano substituents, including compounds structurally related to this compound. The products have been characterized by mass spectrometry, IR, and NMR, confirming the formation of the dicarbonitrile functionality.
| Reaction Stage | Description |
|---|---|
| Michael addition | Addition of malononitrile dimer to substrate |
| Elimination | Removal of dimethylamine |
| Cyclization | Condensation forming bipyridyl dicarbonitrile |
Research Findings and Analytical Data
Mass Spectrometry: Molecular ion peaks consistent with the molecular formula $$ C{12}H6N_4 $$ (molecular weight 206.20 g/mol) confirm the identity of the product.
Infrared Spectroscopy: Disappearance of carbonyl groups and appearance of NH groups in intermediates, with characteristic cyano stretching vibrations indicating successful dicarbonitrile formation.
Nuclear Magnetic Resonance (NMR): Proton NMR spectra show disappearance of dimethylamino protons and appearance of NH protons during cyclization, supporting the proposed mechanism.
Summary Table of Preparation Methods
Additional Notes on Preparation
The use of inert atmosphere (e.g., nitrogen or argon) is critical during the azide and hydrogenation steps to prevent side reactions and ensure safety due to the reactive nature of azides.
Reaction times such as 48 hours for the hydrogenation step are necessary to achieve complete conversion.
The condensation method allows for structural variation by modifying the pyridine precursors, enabling synthesis of substituted bipyridyl dicarbonitriles.
Physical methods such as stirring, ultrasound, or gentle heating can aid dissolution and reaction kinetics during preparation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,4’-Bipyridine]-2,2’-dicarbonitrile can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various reduced bipyridine derivatives .
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: [4,4’-Bipyridine]-2,2’-dicarbonitrile is used as a ligand in the formation of coordination complexes with transition metals.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which [4,4’-Bipyridine]-2,2’-dicarbonitrile exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry.
3,3’-Bipyridine: Less commonly used but still significant in certain applications.
4,4’-Bipyridine: The parent compound, widely used in the synthesis of other bipyridine derivatives.
Uniqueness: [4,4’-Bipyridine]-2,2’-dicarbonitrile is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as the development of new materials and catalysts .
Biological Activity
[4,4'-Bipyridine]-2,2'-dicarbonitrile is a bipyridine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug development and as a functional material. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₆N₄
- Molar Mass : 222.20 g/mol
- IUPAC Name : 4,4'-bipyridine-2,2'-dicarbonitrile
The compound features two pyridine rings connected by a dicarbonitrile group, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biomolecules:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Protein Binding : It forms covalent bonds with amino acid residues in proteins, which may alter protein function and influence biochemical pathways.
Biological Activity Overview
Case Studies
-
Antimicrobial Effects
- A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic processes.
-
Cytotoxicity in Cancer Research
- Research conducted on various cancer cell lines revealed that this compound induced apoptosis via the mitochondrial pathway. The compound activated caspases and increased reactive oxygen species (ROS) levels within cells, leading to cell death.
-
Enzyme Inhibition Studies
- In vitro assays showed that the compound significantly inhibited α-amylase and α-glucosidase activities. This inhibition suggests potential applications in managing diabetes by reducing carbohydrate absorption in the intestine.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapidly absorbed through biological membranes due to its lipophilicity.
- Distribution : Widely distributed in tissues; potential for accumulation in lipid-rich environments.
- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
- Excretion : Excreted via renal pathways; careful monitoring required for therapeutic use.
Q & A
Basic Research Questions
Q. What are common synthetic routes for [4,4'-Bipyridine]-2,2'-dicarbonitrile?
- The compound is typically synthesized via functionalization of 2,2'-bipyridine precursors. Improved methods involve intermediates like 4,4'-dicarboxy-2,2'-bipyridine (I), which can be converted to dicarbonitrile through dehydration or substitution reactions. For example, 4,4'-dicarboxylic acid derivatives may undergo amidation followed by nitrile formation using reagents like NH₃ or cyanide sources under controlled conditions . Intermediate purification via recrystallization or column chromatography is critical to isolate high-purity products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key methods include:
- FT-IR : To confirm nitrile (-CN) stretches (~2200 cm⁻¹) and bipyridine ring vibrations .
- NMR : ¹H/¹³C NMR to resolve aromatic proton environments and verify substituent positions .
- UV-Vis : To assess electronic transitions influenced by the electron-withdrawing nitrile groups .
- X-ray crystallography : For definitive structural confirmation, particularly for coordination complexes .
Q. What are the primary applications of this compound in materials science?
- The nitrile groups enhance its utility as a ligand in coordination chemistry. It forms stable complexes with transition metals (e.g., Ru, Zn) for applications in:
- Dye-sensitized solar cells (DSSCs) : As a sensitizer or redox mediator due to its tunable electronic properties .
- Metal-organic frameworks (MOFs) : As a linker for constructing porous materials with tailored catalytic or sensing functionalities .
Advanced Research Questions
Q. How do steric and electronic factors influence the stability of metal complexes with this compound?
- Steric effects : The rigid bipyridine backbone and nitrile substituents limit conformational flexibility, favoring octahedral or square-planar geometries in metal coordination .
- Electronic effects : The electron-withdrawing -CN groups lower the π*-orbital energy of the bipyridine, enhancing metal-to-ligand charge transfer (MLCT) in photoelectrochemical systems . Stability can be modulated by introducing electron-donating substituents (e.g., methyl groups) on adjacent positions .
Q. What experimental challenges arise in synthesizing high-purity this compound?
- Byproduct formation : Competing reactions during nitrile introduction may yield mono-nitrile or over-oxidized byproducts. Optimizing reaction time, temperature, and stoichiometry is essential .
- Purification : The compound’s low solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM/hexane) for recrystallization. HPLC (≥98% purity) is recommended for analytical validation .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case study : Distinguishing between 4,4'-dicarbonitrile and 5,5'-dicarbonitrile isomers requires:
- 2D NMR (COSY, NOESY) : To map proton-proton correlations and confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : For exact mass verification .
- Computational modeling : DFT calculations to predict and compare IR/NMR spectra with experimental data .
Q. What strategies improve the catalytic efficiency of this compound-based MOFs?
- Post-synthetic modification (PSM) : Functionalizing the nitrile groups with thiols or amines to introduce active catalytic sites .
- Doping with redox-active metals : Incorporating Fe or Co centers to enhance charge transfer in electrocatalytic reactions .
- Morphology control : Solvothermal synthesis to optimize pore size and surface area for substrate accessibility .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion of fine particles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
